1-(Butan-2-yl)-4-isocyanobenzene

Lipophilicity LogP Partition coefficient

1-(Butan-2-yl)-4-isocyanobenzene (CAS 602262-02-2) is a para-substituted aryl isocyanide (isonitrile) with the molecular formula C₁₁H₁₃N and a molecular weight of 159.23 g/mol. The compound features a sec-butyl (butan-2-yl) substituent at the para position of the phenyl ring bearing the isocyanide (-N≡C) functional group.

Molecular Formula C11H13N
Molecular Weight 159.23 g/mol
CAS No. 602262-02-2
Cat. No. B12595139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Butan-2-yl)-4-isocyanobenzene
CAS602262-02-2
Molecular FormulaC11H13N
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCC(C)C1=CC=C(C=C1)[N+]#[C-]
InChIInChI=1S/C11H13N/c1-4-9(2)10-5-7-11(12-3)8-6-10/h5-9H,4H2,1-2H3
InChIKeyMDTUGHYKTUOJLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Butan-2-yl)-4-isocyanobenzene (CAS 602262-02-2): Procurement-Grade Aryl Isocyanide Building Block with Branched Alkyl Substitution


1-(Butan-2-yl)-4-isocyanobenzene (CAS 602262-02-2) is a para-substituted aryl isocyanide (isonitrile) with the molecular formula C₁₁H₁₃N and a molecular weight of 159.23 g/mol [1]. The compound features a sec-butyl (butan-2-yl) substituent at the para position of the phenyl ring bearing the isocyanide (-N≡C) functional group. This structural arrangement places it within the broader class of isocyanide building blocks employed in multicomponent reactions (Ugi, Passerini) and as ligands in transition-metal catalysis [2]. The compound is registered in PubChem (CID 3621218), the EPA DSSTox database (DTXSID50394380), and is commercially available from multiple research chemical suppliers, typically at purities of 95–98% [3].

Why 1-(Butan-2-yl)-4-isocyanobenzene Cannot Be Simply Replaced by Phenyl, Tolyl, or Linear Alkyl Isocyanide Analogs


Aryl isocyanides are not functionally interchangeable despite sharing the -N≡C terminus. The identity of the para-substituent modulates three critical selection parameters: (i) lipophilicity (logP), which governs partition behavior in both chromatographic purification and biological assay contexts; (ii) steric environment around the isocyanide carbon, directly influencing nucleophilic reactivity rates in Ugi/Passerini condensations and metal coordination geometry [1]; and (iii) the presence or absence of a stereogenic center, which determines whether the building block can contribute to diastereoselective outcomes in multicomponent reaction product libraries [2]. The sec-butyl group in the target compound introduces a unique combination of branched-chain hydrophobicity, conformational flexibility (two rotatable bonds), and a prochiral center—features absent in the commonly used phenyl, 4-tolyl, or 4-n-butylphenyl isocyanides. Substituting any of these analogs alters at least two of these parameters simultaneously, making one-to-one replacement without re-optimization of reaction conditions or biological outcomes unreliable.

Quantitative Differentiation Evidence for 1-(Butan-2-yl)-4-isocyanobenzene vs. Closest Isocyanide Analogs


Computed Lipophilicity (XLogP3): Branched sec-Butyl vs. Linear n-Butyl Substitution Divergence

The target compound 1-(butan-2-yl)-4-isocyanobenzene exhibits a PubChem-computed XLogP3 value of 3.2, compared with a reported LogP of 2.81 for the linear n-butyl regioisomer 1-butyl-4-isocyanobenzene (CAS 141399-15-7) [1]. This ΔLogP of +0.39 for the branched isomer is consistent with the known physicochemical principle that branching reduces molecular surface area exposure to polar solvent relative to linear alkyl chains of equal carbon count, thereby increasing effective lipophilicity. For reference, the smaller 4-methylphenyl isocyanide (CAS 7175-47-5) has a reported LogP of approximately 1.78, and unsubstituted phenyl isocyanide is substantially more polar .

Lipophilicity LogP Partition coefficient Drug-likeness Chromatographic retention

Stereochemical Differentiation: The Only para-sec-Butyl Aryl Isocyanide with a Prochiral Center Among Common Analogs

PubChem structural data confirm that 1-(butan-2-yl)-4-isocyanobenzene possesses 1 undefined atom stereocenter (the sec-butyl methine carbon bearing four different substituents: CH₃, CH₂CH₃, H, and the 4-isocyanophenyl group) [1]. In contrast, the closest commercially available analogs—phenyl isocyanide (CAS 931-54-4), 4-methylphenyl isocyanide (CAS 7175-47-5), 4-n-butylphenyl isocyanide (CAS 141399-15-7), and 4-tert-butylphenyl isocyanide (CAS 602262-03-3)—all have zero stereocenters (defined or undefined). The ortho isomer 2-sec-butylphenyl isocyanide (CAS 602262-04-4) also bears a stereocenter but at the ortho position, producing different steric and electronic effects . Although the compound is typically supplied as a racemate, the presence of a pre-existing stereogenic center on the isocyanide component enables diastereoselective outcomes in Ugi and Passerini multicomponent reactions when combined with chiral aldehydes, amines, or carboxylic acids [2].

Stereochemistry Chiral building block Diastereoselectivity Asymmetric synthesis Isocyanide

Conformational Flexibility: Rotatable Bond Count Comparison with Common Aryl Isocyanide Building Blocks

The target compound has 2 rotatable bonds (the C–C bond connecting the sec-butyl group to the phenyl ring plus one C–C bond within the sec-butyl chain), as computed by PubChem [1]. By comparison, 4-methylphenyl isocyanide has 0 rotatable bonds (the methyl group rotation is symmetric and does not produce distinguishable conformers), phenyl isocyanide has 0, and 4-n-butylphenyl isocyanide has 3 rotatable bonds . This places 1-(butan-2-yl)-4-isocyanobenzene at an intermediate level of conformational flexibility—more flexible than the rigid 4-tolyl analog but less entropically penalized upon binding than the fully flexible n-butyl chain. The branched sec-butyl group also restricts the conformational space relative to the n-butyl isomer, potentially leading to more defined binding poses in protein targets or metal coordination spheres [2].

Conformational flexibility Rotatable bonds Entropy Molecular recognition Drug design

Para- vs. Ortho-Regioisomeric Differentiation: Electronic and Steric Consequences for Isocyanide Reactivity

The target para-substituted isomer (4-sec-butylphenyl isocyanide) and its ortho isomer (2-sec-butylphenyl isocyanide, CAS 602262-04-4) are both commercially available, yet they are not functionally interchangeable. Quantum chemical studies on para-substituted aryl isocyanides adsorbed on Pt(111) surfaces have established that the NC bond order and stretching frequency exhibit a 'volcano-like' dependence on the Hammett σₚ constant of the para-substituent, confirming that the electronic influence of a substituent is transmitted through the aromatic π-system to the isocyanide terminus via resonance effects [1]. In the ortho isomer, this through-conjugation is perturbed by steric congestion between the ortho sec-butyl group and the isocyanide moiety, which reduces the effective σ-donor/π-acceptor ratio of the isocyanide ligand [2]. Additionally, ¹³C NMR chemical shifts of the isocyanide carbon in para-substituted aryl isocyanides correlate linearly with Hammett σₚ parameters, providing a spectroscopic handle to verify electronic tuning [3].

Regioisomerism Electronic effects Steric effects Isocyanide coordination Hammett parameters

Class-Level Isocyanide Nucleophilicity: Substituent-Dependent Reactivity Ordering in Multicomponent Reactions

The Mayr group established a comprehensive nucleophilicity scale for isocyanides by measuring the kinetics of their reactions with benzhydrylium ions (Ar₂CH⁺). Their work demonstrated that aryl isocyanides are approximately 10 orders of magnitude less nucleophilic than the cyanide ion, and their reactivity is comparable to that of allylsilanes and silyl enol ethers [1]. Critically, the nucleophilicity parameter N (and the slope parameter s) varies systematically with the electronic character of the aryl substituent: electron-donating alkyl substituents (such as sec-butyl, with a Hammett σₚ of approximately −0.12) increase the nucleophilicity of the isocyanide carbon relative to the unsubstituted phenyl isocyanide, while electron-withdrawing substituents decrease it [2]. The Taft dual-substituent parameter analysis further confirms that σ-donating substituents on the aryl ring disfavor the undesired isocyanide-to-nitrile isomerization side reaction [3]. Although the absolute N and s parameters for 1-(butan-2-yl)-4-isocyanobenzene have not been individually measured, the established LFERs permit a rank-order prediction: its nucleophilicity is expected to be intermediate between 4-methylphenyl isocyanide (weaker σ-donor) and strongly electron-releasing 4-methoxyphenyl isocyanide, positioning it as a moderately reactive participant suitable for standard Ugi and Passerini reaction conditions.

Nucleophilicity Reaction kinetics Mayr parameters Ugi reaction Structure-reactivity

Topological Polar Surface Area (TPSA) and Molecular Complexity: Physicochemical Descriptor Differentiation

PubChem computed descriptors provide quantitative comparator data for drug-likeness assessment: the target compound has a topological polar surface area (TPSA) of 4.4 Ų (identical across all mono-isocyanobenzenes lacking additional polar substituents), a complexity score of 169, and a heavy atom count of 12 [1]. For comparison, 4-methylphenyl isocyanide (CAS 7175-47-5) has a complexity of approximately 110 and 9 heavy atoms, while 4-n-butylphenyl isocyanide has the same TPSA (4.4 Ų) and heavy atom count (12) but a lower complexity of approximately 145 due to the absence of branching [2]. The higher complexity score of the target compound reflects the branched sec-butyl topology, which is a descriptor correlated with target selectivity in drug discovery contexts—compounds with intermediate complexity (roughly 100–200 on the PubChem Cactvs scale) tend to exhibit more specific protein-ligand interactions than very simple (complexity <80) or very complex (complexity >400) molecules [3]. All comparator aryl isocyanides share TPSA values well below the 140 Ų threshold associated with favorable oral absorption (Veber rules), confirming that the isocyanide class as a whole is compatible with drug-like property space.

TPSA Molecular complexity Drug-likeness QSAR Bioavailability prediction

Optimal Application Scenarios for 1-(Butan-2-yl)-4-isocyanobenzene Based on Quantitative Differentiation Evidence


Diastereoselective Multicomponent Reaction Libraries for Drug Discovery

The presence of a prochiral sec-butyl stereocenter (undefined stereocenter count = 1) [1] makes this compound the preferred isocyanide component when constructing Ugi or Passerini product libraries intended for diastereomer separation and stereochemical SAR exploration. When combined with chiral aldehydes or chiral amines, the pre-existing stereogenic center on the isocyanide enables the formation of diastereomeric product pairs that can be separated by conventional flash chromatography—a capability unavailable with achiral phenyl or 4-tolyl isocyanides [2]. The intermediate LogP (XLogP3 = 3.2) ensures that Ugi products remain within drug-like property space (predicted LogP typically 3–5 for the tetra-component adducts) while providing sufficient hydrophobicity for reverse-phase HPLC purification [3].

Ligand Design for Transition-Metal Catalysis Requiring Predictable Electronic Tuning

The para-substitution pattern ensures that the electronic influence of the sec-butyl group on the isocyanide donor strength is transmitted through the aromatic π-system via established Hammett σₚ relationships, as validated by quantum chemical studies on para-substituted aryl isocyanide-metal systems [1]. The target compound is therefore suitable for systematic catalyst optimization programs where the isocyanide ligand's σ-donor/π-acceptor ratio must be incrementally tuned without the steric confounding introduced by ortho-substituted analogs such as 2-sec-butylphenyl isocyanide [2]. The intermediate rotatable bond count (2) provides sufficient conformational flexibility for metal coordination while avoiding the excessive entropic penalty associated with the n-butyl isomer (3 rotatable bonds) [3].

Chromatographic Method Development and Retention Time Benchmarking

The ΔLogP of +0.39 relative to the n-butyl isomer [1] provides a measurable differentiation in reversed-phase chromatographic retention. In practical terms, this means the target compound elutes measurably later than the n-butyl analog under identical gradient conditions, which is valuable for: (a) using this compound as a retention time marker in quality control of isocyanide building block libraries, and (b) predicting the chromatographic behavior of Ugi products derived from this isocyanide prior to synthesis. The defined TPSA (4.4 Ų) and molecular descriptors enable reliable in silico prediction of ADME properties for the derived products [2].

Focused Fragment Library Synthesis for Protein-Protein Interaction Targets

The combination of intermediate molecular complexity (Cactvs score = 169) and an embedded stereocenter positions this isocyanide as a strategic building block for fragment-based drug discovery (FBDD) targeting protein-protein interactions (PPIs) [1]. PPIs often demand ligands with greater three-dimensionality than traditional flat heterocyclic fragments. The sec-butyl group introduces a tetrahedral carbon center that projects substituents out of the plane of the phenyl ring, increasing the three-dimensional character (Fsp³ = 0.36 for the overall molecule) compared with planar 4-tolyl isocyanide (Fsp³ = 0.25). When elaborated via Ugi four-component reactions, the resulting α-acylamino amides inherit this three-dimensional character, producing fragment libraries enriched in PPI-relevant chemical space [2].

Quote Request

Request a Quote for 1-(Butan-2-yl)-4-isocyanobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.